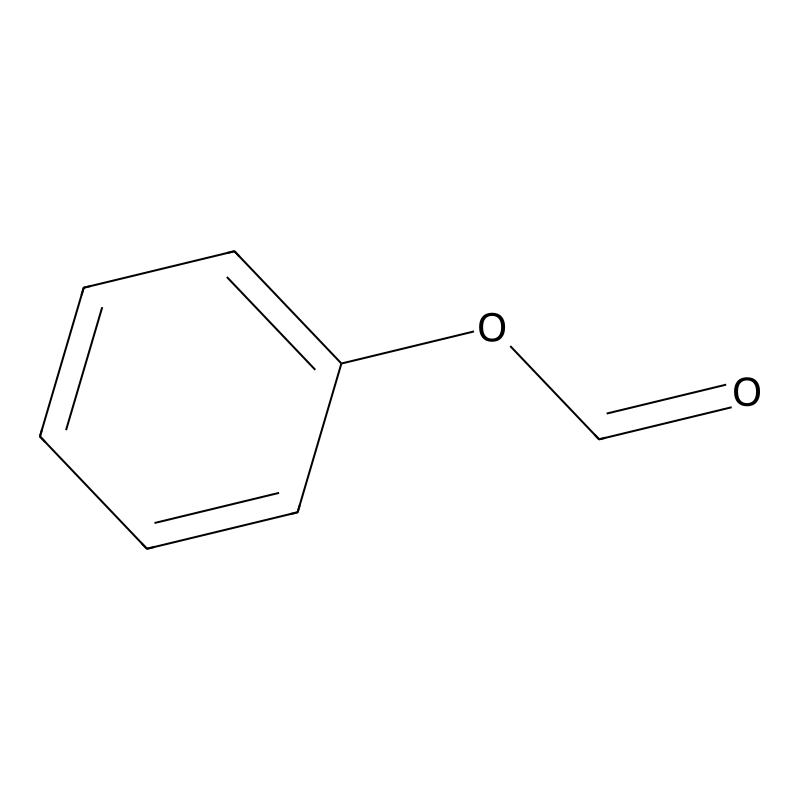Phenyl formate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carbon Monoxide Surrogate for N-Heterocycle Synthesis:
Research has shown that phenyl formate releases CO under reaction conditions, allowing for the use of simpler glassware and eliminating the need for pressurized CO lines. This not only simplifies the process but also leads to comparable or even better yields compared to traditional methods using pressurized CO [].
Palladium-Catalyzed Carbonylation Reactions:
Phenyl formate serves as a crucial reagent in palladium-catalyzed carbonylation reactions. These reactions involve the introduction of a carbonyl group (C=O) into an organic molecule using palladium as a catalyst. Phenyl formate acts as a source of the carbon monoxide unit required for this transformation.
Research focuses on utilizing phenyl formate for the carbonylation of various organic compounds, including aryl, alkenyl, and allyl halides. This allows for the synthesis of diverse functionalized molecules with potential applications in various fields [].
Formylation of Amines:
Phenyl formate demonstrates its versatility by also acting as a reagent for the formylation of amines. This process involves the introduction of a formyl group (CHO) onto an amine molecule.
Studies explore the use of phenyl formate for the selective formylation of various amines, aiming to achieve efficient and controlled synthesis of specific products. This research holds potential for the development of new pharmaceuticals and other functionalized molecules [].
Phenyl formate is an organic compound classified as an aromatic ester, with the molecular formula and a molecular weight of 122.12 g/mol. It is derived from the esterification of phenol and formic acid, resulting in a colorless to almost colorless liquid that has a characteristic sweet odor. The compound is also known by several synonyms, including formic acid phenyl ester and formyloxybenzene .
Phenyl formate is notable for its role in various
Phenyl formate's primary function lies in its ability to donate a formyl group through palladium-catalyzed reactions. The exact mechanism involves a series of steps, including oxidative addition, migratory insertion, reductive elimination, and ligand exchange with the catalyst []. However, a detailed discussion of the mechanism goes beyond the scope of this analysis.
- Decomposition Reactions: Under certain conditions, phenyl formate can decompose to produce carbon monoxide and phenol through an E2 α-elimination pathway when treated with weak bases .
- Carbonylation Reactions: It serves as a carbon monoxide source in palladium-catalyzed carbonylation reactions, allowing for the synthesis of arenecarboxylic acid esters from haloarenes .
- Pyrolysis: The pyrolysis of phenyl formate reveals complex reaction pathways that can lead to various products depending on temperature and pressure conditions .
Phenyl formate can be synthesized through several methods, including:
- Esterification: The most common method involves the reaction of phenol with formic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. This method typically yields high purity and significant quantities of phenyl formate:
- Alternative Routes: Various synthetic routes have been explored, including microwave-assisted synthesis and solvent-free methods that aim to enhance yield and reduce reaction time .
Phenyl formate finds utility in several domains:
- Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Catalysis: As a carbon monoxide surrogate, it is employed in palladium-catalyzed reactions for producing complex organic molecules without the need for external carbon monoxide sources .
- Chemical Research: Its unique properties make it a subject of study in reaction mechanism research and kinetic studies.
Research on the interaction of phenyl formate with other chemical species has shown that it can form stable complexes with proton-bound water clusters. These interactions often lead to dissociation processes that yield protonated forms of the compound . Such studies help elucidate the reactivity patterns of esters in atmospheric chemistry.
Several compounds share structural similarities with phenyl formate, including:
- Methyl Formate: An ester formed from methanol and formic acid; it is less stable than phenyl formate but shares similar reactivity patterns.
- Ethyl Formate: Derived from ethanol; it exhibits similar esterification properties but has different volatility characteristics.
- Isopropyl Formate: An isomer with distinct steric effects influencing its reactivity compared to phenyl formate.
Comparison TableCompound Molecular Formula Key Characteristics Phenyl Formate C7H6O2 Aromatic ester; used in carbonylation Methyl Formate C3H6O2 Less stable; used as a solvent Ethyl Formate C4H8O2 Higher volatility; similar reactivity Isopropyl Formate C5H10O2 Sterically hindered; distinct reactivity
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Phenyl Formate | C7H6O2 | Aromatic ester; used in carbonylation |
| Methyl Formate | C3H6O2 | Less stable; used as a solvent |
| Ethyl Formate | C4H8O2 | Higher volatility; similar reactivity |
| Isopropyl Formate | C5H10O2 | Sterically hindered; distinct reactivity |
Phenyl formate's unique aromatic structure provides distinct advantages in terms of stability and utility compared to its aliphatic counterparts.
XLogP3
LogP
GHS Hazard Statements
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








